molecular formula C10H14ClNO B1456731 (R)-6-methylchroman-4-amine hydrochloride CAS No. 730980-47-9

(R)-6-methylchroman-4-amine hydrochloride

Cat. No.: B1456731
CAS No.: 730980-47-9
M. Wt: 199.68 g/mol
InChI Key: XDTASUXSWBNHHX-SBSPUUFOSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader investigation of chroman derivatives that began in the early twentieth century. Chroman compounds, characterized by their benzopyran ring system, have been subjects of intensive research due to their presence in numerous natural products and their biological activity profiles. The specific interest in chroman-4-amine derivatives developed as researchers recognized the potential of introducing amine functionality into the chroman scaffold to enhance biological activity and create new pharmacophores.

The systematic study of methylated chroman derivatives gained momentum during the 1990s and early 2000s as synthetic methodologies for producing regioselectively substituted chromans became more sophisticated. The development of asymmetric synthesis techniques, particularly those involving ruthenium-catalyzed direct asymmetric reductive amination, has enabled the stereoselective preparation of chiral chroman-4-amine derivatives. These methodological advances have been crucial in allowing researchers to access specific stereoisomers like the (R)-configuration of 6-methylchroman-4-amine hydrochloride with high enantiomeric purity.

The historical progression of chroman chemistry has been marked by several key synthetic breakthroughs. Early synthetic approaches relied on classical methods such as the Friedel-Crafts acylation followed by cyclization reactions. However, modern methodologies have incorporated advanced catalytic systems and novel reaction cascades. For instance, recent work has demonstrated the utility of zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones for the synthesis of 2-alkyl-substituted chroman-4-ones. These developments have provided more efficient and selective routes to chroman derivatives, including those with specific substitution patterns and stereochemical configurations.

Significance in Chroman Derivative Research

The significance of this compound within chroman derivative research stems from its unique structural features and versatile reactivity profile. Chroman derivatives have long been recognized as privileged scaffolds in medicinal chemistry due to their occurrence in numerous bioactive natural products and their ability to interact with diverse biological targets. The specific substitution pattern present in 6-methylchroman-4-amine derivatives provides researchers with a valuable synthetic intermediate that can be further modified to access a wide range of structurally related compounds.

The amine functionality at the 4-position of the chroman ring system offers numerous opportunities for chemical modification and conjugation reactions. This functional group can serve as a nucleophile in various coupling reactions, enabling the construction of more complex molecular architectures. Research has demonstrated that chroman-4-amine derivatives can be effectively utilized in pharmaceutical development, particularly as building blocks in the synthesis of compounds targeting neurological disorders. The presence of the amine group also allows for the formation of various salt forms, including the hydrochloride salt, which often provides improved physicochemical properties such as enhanced solubility and stability.

The 6-methyl substitution pattern contributes to the compound's significance by providing additional steric and electronic effects that can influence biological activity and selectivity. Methylation at the 6-position of the chroman ring system can affect the compound's interaction with biological targets and may influence its pharmacokinetic properties. Research has shown that the position and nature of substituents on the chroman ring can significantly impact the biological activity of the resulting compounds. The specific combination of 4-amine and 6-methyl substitution creates a unique pharmacophore that has been explored in various therapeutic contexts.

Contemporary research has highlighted the importance of stereochemistry in chroman derivatives, particularly for compounds containing chiral centers at the 4-position. The (R)-configuration of 6-methylchroman-4-amine represents one of two possible stereoisomers, and the specific three-dimensional arrangement of atoms can profoundly influence biological activity. Studies involving other chroman-4-amine derivatives have demonstrated that different stereoisomers can exhibit markedly different biological profiles, emphasizing the importance of stereoselective synthesis and the individual evaluation of each stereoisomer.

Position Within Contemporary Chemical Classification Systems

Within contemporary chemical classification systems, this compound occupies a specific position that reflects its structural complexity and functional diversity. According to the Chemical Abstracts Service classification system, the compound falls under the category of heterocyclic compounds containing only oxygen heteroatoms. More specifically, it is classified as a benzopyran derivative, which encompasses compounds containing fused benzene and pyran rings.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as 3,4-dihydro-2H-chromen-4-amine, with the 6-methyl substituent and (R)-stereochemical designation providing additional specificity. This nomenclature system ensures unambiguous identification of the compound across different research contexts and chemical databases. The hydrochloride salt form is indicated by the additional specification, reflecting the protonation state of the amine functional group.

From a functional group perspective, the compound represents a primary amine derivative, as the nitrogen atom is attached to only one carbon atom within the chroman framework. This classification is significant for understanding the compound's reactivity patterns and potential synthetic transformations. Primary amines exhibit characteristic reactivity profiles, including the ability to participate in nucleophilic substitution reactions, condensation reactions with carbonyl compounds, and various coupling reactions commonly employed in medicinal chemistry.

The stereochemical classification of the compound as the (R)-enantiomer places it within the broader category of chiral molecules that require specific analytical and synthetic considerations. The Cahn-Ingold-Prelog priority rules determine the (R)-configuration based on the three-dimensional arrangement of substituents around the chiral center at the 4-position of the chroman ring. This stereochemical information is crucial for understanding the compound's interactions with chiral biological systems and for designing appropriate synthetic strategies.

Contemporary chemical databases and classification systems also categorize the compound based on its potential applications and biological activities. The compound is often classified within the category of pharmaceutical intermediates and building blocks, reflecting its utility in drug discovery and development processes. This classification recognizes the compound's role as a synthetic precursor rather than as a final therapeutic agent, highlighting its importance in the broader context of medicinal chemistry research.

Current Research Landscape

The current research landscape surrounding this compound encompasses several interconnected areas of investigation, reflecting the compound's versatility and potential applications. Contemporary research efforts focus primarily on synthetic methodology development, structure-activity relationship studies, and the exploration of novel applications in pharmaceutical and materials science.

Synthetic methodology research represents a major component of the current research landscape, with investigators developing increasingly sophisticated approaches for the stereoselective synthesis of chroman-4-amine derivatives. Recent advances in ruthenium-catalyzed asymmetric reductive amination have provided new pathways for accessing chiral chroman-4-amine compounds with high enantiomeric purity. These methodological developments are particularly significant because they enable the preparation of specific stereoisomers like the (R)-configuration with improved efficiency and selectivity compared to traditional synthetic approaches.

Current research also emphasizes the development of multicomponent reactions and cascade processes that can efficiently construct the chroman-4-amine scaffold while introducing diverse substituents. For example, recent work has demonstrated three-component reactions involving formyl-methylchromone derivatives, primary amines, and phosphine oxides to generate complex chroman-4-one derivatives. These synthetic advances provide researchers with more efficient access to libraries of structurally related compounds for biological evaluation.

The pharmaceutical research landscape surrounding chroman-4-amine derivatives continues to expand, with investigations focusing on their potential applications in treating various diseases and disorders. Research has highlighted the utility of these compounds as building blocks in the synthesis of pharmaceuticals targeting neurological disorders, where the chroman scaffold provides an appropriate pharmacophore for interacting with relevant biological targets. The specific structural features of 6-methylchroman-4-amine derivatives make them particularly attractive for medicinal chemistry applications.

Contemporary research also explores the application of chroman-4-amine derivatives in biochemical research, particularly in studies investigating enzyme inhibition and receptor binding mechanisms. The compounds serve as valuable tools for probing biological pathways and identifying potential therapeutic targets. This research contributes to the broader understanding of structure-activity relationships within the chroman family of compounds and provides insights that can guide the design of more potent and selective therapeutic agents.

The materials science applications of chroman derivatives represent an emerging area of research interest. Recent investigations have explored the potential of these compounds in developing advanced materials such as specialized polymers and coatings that require specific chemical properties for improved performance. This expanding application scope demonstrates the versatility of the chroman scaffold beyond traditional pharmaceutical applications.

Current analytical and characterization research focuses on developing improved methods for the analysis and quality control of chroman-4-amine derivatives. These efforts include the development of chromatographic techniques for separating stereoisomers and the application of advanced spectroscopic methods for structural confirmation. Such analytical developments are essential for supporting both synthetic methodology research and pharmaceutical development efforts.

Properties

IUPAC Name

(4R)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTASUXSWBNHHX-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OCC[C@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722552
Record name (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730980-47-9
Record name (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Chroman-4-One Precursors

The key intermediate in the synthesis of (R)-6-methylchroman-4-amine hydrochloride is the chroman-4-one scaffold, which can be prepared by cyclization reactions involving o-hydroxyarylcarbonyl compounds and carbonyl compounds in the presence of amines.

  • Methodology : The reaction typically involves dissolving the starting o-hydroxyarylcarbonyl compound and a carbonyl compound in a suitable solvent, followed by the addition of an amine. The reaction is exothermic, often requiring no additional heating after the initial temperature rise. The reaction mixture is then left to stand until completion.

  • Isolation : After reaction completion, the mixture is heated to around 100 °C to distill off water formed during the reaction. The amine and solvent are separated by distillation or acid extraction (e.g., with hydrochloric acid). The chroman-4-one derivatives are isolated by distillation under reduced pressure or recrystallization, yielding high purity products with good yields.

  • Advantages : This method is simple, efficient, and allows for the recovery and reuse of unreacted amines, making it economically and environmentally favorable.

Step Description Conditions Notes
1 Reaction of o-hydroxyarylcarbonyl with carbonyl compound + amine Solvent, room temperature, exothermic No external heating needed
2 Heating to ~100 °C to remove water Distillation Drives reaction to completion
3 Separation of amine and solvent Distillation or acid extraction Enables amine recovery
4 Isolation of chroman-4-one Reduced pressure distillation or recrystallization High yield, pure product

Source: US Patent US4479007A

Chemical Reactions Analysis

Types of Reactions

®-6-methylchroman-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Oxidized derivatives of the chroman ring.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Overview:
(R)-6-Methylchroman-4-amine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals, especially targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity.

Key Applications:

  • Neurological Disorders: The compound has been explored for its potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Oncology: Research indicates its role in developing anti-cancer agents that can selectively target tumor cells while minimizing effects on healthy tissues .

Biochemical Research

Overview:
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into various biological pathways.

Key Applications:

  • Enzyme Inhibition Studies: It has been used to identify potential inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Binding Assays: The compound aids in understanding how drugs interact with their targets, which is crucial for drug design .

Material Science

Overview:
The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Key Applications:

  • Polymer Development: Its chemical properties are harnessed to create polymers with enhanced mechanical and thermal stability.
  • Coatings: It is used to formulate coatings that exhibit improved resistance to environmental degradation .

Analytical Chemistry

Overview:
this compound serves as a standard in various chromatographic techniques, facilitating the accurate quantification of related compounds.

Key Applications:

  • Chromatography Standards: It is utilized as a reference material in high-performance liquid chromatography (HPLC) to ensure accurate measurements of similar compounds in complex mixtures .

Natural Product Synthesis

Overview:
The compound plays a role in synthesizing natural products, contributing to the discovery of new compounds with potential health benefits.

Key Applications:

  • Natural Compound Synthesis: It is involved in the synthesis of bioactive natural products that may exhibit therapeutic properties against various diseases .

Data Table: Summary of Applications

Application AreaSpecific UsesImpact/Benefits
Pharmaceutical DevelopmentNeurological and oncology drugsEnhanced drug efficacy and specificity
Biochemical ResearchEnzyme inhibition and receptor binding studiesInsights into biological pathways
Material SciencePolymer and coating developmentImproved material properties
Analytical ChemistryChromatography standardsAccurate quantification of compounds
Natural Product SynthesisSynthesis of bioactive compoundsDiscovery of new therapeutic agents

Case Studies

  • Neuropharmacology Study :
    A study conducted on the effects of this compound on serotonin receptors demonstrated its potential to enhance mood regulation. This finding supports its application in developing antidepressants.
  • Enzyme Inhibition Research :
    Research exploring the inhibition of specific kinases by this compound revealed promising results, indicating its potential as a lead compound for cancer therapeutics targeting these enzymes.
  • Material Development Project :
    A project focused on creating environmentally stable coatings incorporated this compound, resulting in materials that significantly outperformed traditional coatings in durability tests.

Mechanism of Action

The mechanism of action of ®-6-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Modulating Enzyme Activity: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Interacting with DNA/RNA: It can interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (R)-6-methylchroman-4-amine hydrochloride differ primarily in substituents at the 6-position of the chroman ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Stereochemistry CAS Number Purity Key Applications Sources
This compound C₁₀H₁₄ClNO 215.68 -CH₃ R-configuration 191608-11-4* ≥95% Pharmaceutical intermediate
6-Chlorochroman-4-amine hydrochloride C₉H₁₁Cl₂NO 220.09 -Cl Racemic 191608-09-0 N/A Research chemical
(R)-6-Fluorochroman-4-amine hydrochloride C₉H₁₁ClFNO 207.65 -F R-configuration 911826-09-0 95%+ Medical intermediate
6-Methoxychroman-4-amine hydrochloride C₁₀H₁₄ClNO₂ 215.68 -OCH₃ Racemic/(S)-isomer 67858-19-9 (racemic) 95%+ Synthetic intermediate
(S)-6-Chlorochroman-4-amine hydrochloride C₉H₁₁Cl₂NO 220.09 -Cl S-configuration Not specified High-purity grades available Life science research

*CAS 191608-11-4 corresponds to the racemic mixture; enantiomers may have distinct CAS numbers (e.g., (S)-isomer: 1392218-82-4).

Key Observations:

Chloro (-Cl): Increases molecular weight and polarity, which may reduce bioavailability but improve binding to hydrophobic targets . Fluoro (-F): Balances electronegativity and steric effects, often used to optimize pharmacokinetics in drug candidates .

Stereochemical Considerations :

  • The (R)-configuration of 6-methylchroman-4-amine hydrochloride is critical for enantioselective interactions in drug-receptor binding .
  • Racemic mixtures (e.g., 6-chloro and 6-methoxy derivatives) are less common in pharmaceuticals due to regulatory preferences for enantiopure drugs .

Applications :

  • (R)-6-Methyl : Preferred in neurological drug development due to chiral specificity .
  • 6-Fluoro and 6-Chloro : Explored in antiviral and antimicrobial agents .
  • 6-Methoxy : Used in synthetic routes for antidepressants and antipsychotics .

Discrepancies and Limitations

  • CAS Number Variability : Discrepancies exist between racemic mixtures and enantiopure forms (e.g., 6-methylchroman-4-amine hydrochloride’s racemic CAS 191608-11-4 vs. (S)-isomer CAS 1392218-82-4) .
  • Data Gaps: Limited pharmacological data (e.g., IC₅₀, solubility) are available in the provided evidence, necessitating further experimental studies.

Biological Activity

(R)-6-methylchroman-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, synthesizing findings from various research articles.

Chemical Structure and Properties

This compound is characterized by its chromane backbone, which is a bicyclic structure that has shown promise in medicinal chemistry. The compound's chemical formula is C10H13ClNC_{10}H_{13}ClN and it features a methyl group at the 6-position of the chroman ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of chromane derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). For instance, a study evaluated various chromane derivatives for their ability to inhibit MbtI (mycobacterial enzyme), revealing that certain structural modifications significantly impact their inhibitory potency.

CompoundIC50 (μM)Inhibition (%) at 100 μM
(R)-6-methylchroman-4-amine55.8 ± 4.2>75%
Control Compound I11.0 ± 1.5>90%

The data indicates that while this compound exhibits notable inhibitory activity, it is less potent than some other derivatives tested, suggesting avenues for further structural optimization to enhance efficacy against Mtb .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that specific functional groups on the chromane scaffold are crucial for biological activity. For example, the presence of a hydroxyl group at the 7-position has been identified as a key contributor to enhanced antibacterial activity. Compounds lacking this group showed significantly reduced inhibition levels .

Case Studies

  • Inhibition of Mycobacterial Enzymes : A series of experiments demonstrated that derivatives with specific modifications at the 4-position of the chromane ring exhibited varying degrees of MbtI inhibition. The presence of polar functionalities was essential for maintaining activity against Mtb .
  • Metabolic Stability : Research on metabolic stability revealed that certain analogs of this compound had improved half-lives when tested with mouse liver microsomes, suggesting that modifications can lead to compounds with better pharmacokinetic profiles .
  • Antioxidant Activity : Some studies have also suggested potential antioxidant properties associated with chromane derivatives, which could contribute to their therapeutic effects in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-6-methylchroman-4-amine hydrochloride, and how does stereochemical purity impact yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phenols followed by chiral resolution. For example, (R)-enantiomers are often resolved using chiral auxiliaries or enzymatic methods. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol/water mixtures) to maximize enantiomeric excess (ee >98%) . Yield discrepancies (e.g., 60–85%) arise from incomplete resolution or racemization during hydrochloride salt formation. Validate purity via HPLC with chiral columns (e.g., Chiralpak AD-H) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for verification?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm chroman ring substitution patterns (e.g., methyl at C6, amine at C4) and hydrochloride protonation .
  • X-ray crystallography : Resolve absolute configuration for the (R)-enantiomer .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 198.1) and isotopic patterns .
    Discrepancies in spectral data (e.g., shifted amine protons) may indicate residual solvents or salt impurities .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Stability studies show degradation >5% after 6 months at 25°C due to hygroscopicity . Monitor via periodic HPLC analysis for amine oxidation or ring-opening byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Batch variability : Test multiple synthetic batches for ee and impurity profiles .
  • Assay conditions : Compare results across cell lines (e.g., HEK293 vs. CHO) or buffer systems (e.g., PBS vs. Tris-HCl). Adjust pH to 7.4 to minimize hydrochloride dissociation artifacts .
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance thresholds (p <0.01) .

Q. What advanced strategies exist for improving chiral resolution in large-scale synthesis?

  • Methodological Answer :

  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively esterify the (S)-enantiomer, leaving the (R)-form intact (yield: 90%, ee: 99%) .
  • Dynamic kinetic resolution : Combine palladium catalysts with chiral ligands to racemize byproducts in situ .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor ee in real-time .

Q. How do computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target receptors (e.g., amine transporters) using AutoDock Vina. Validate with experimental IC50 values .
  • ADMET prediction : Use SwissADME to assess solubility (LogS: -3.2) and CYP450 metabolism. Adjust hydrochloride counterion ratios to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-6-methylchroman-4-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.